BenchChemオンラインストアへようこそ!

Azimilide

Cardiac ion channel pharmacology Class III antiarrhythmic selectivity IKr/IKs dual blockade

Azimilide (NE-10064) is an investigational Class III antiarrhythmic agent that distinguishes itself from conventional Class III drugs by blocking both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current. While agents such as dofetilide and sotalol selectively block IKr, azimilide produces a dual-channel blockade that yields rate-independent electrophysiological effects.

Molecular Formula C23H28ClN5O3
Molecular Weight 458.0 g/mol
Cat. No. B8193267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzimilide
Molecular FormulaC23H28ClN5O3
Molecular Weight458.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3
InChIKeyMREBEPTUUMTTIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azimilide for Cardiovascular Research: A Dual IKr/IKs Class III Antiarrhythmic


Azimilide (NE-10064) is an investigational Class III antiarrhythmic agent that distinguishes itself from conventional Class III drugs by blocking both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current. While agents such as dofetilide and sotalol selectively block IKr, azimilide produces a dual-channel blockade that yields rate-independent electrophysiological effects [1]. Preclinical studies have established its potency at IKr (IC50 0.3–0.4 μM) and IKs (IC50 3 μM) in guinea‑pig ventricular myocytes [2], and its efficacy has been evaluated in both atrial fibrillation and ventricular tachyarrhythmia models [1].

Why Selective IKr Blockers Cannot Substitute for Azimilide in Research Applications


Selective IKr blockers such as dofetilide and dl‑sotalol exhibit reverse rate‑dependent action potential prolongation, where efficacy diminishes at faster heart rates, and they increase transmural dispersion of repolarization (TDR), creating a substrate for reentrant arrhythmias [1][2]. Azimilide's additional IKs blockade confers a rate‑independent effect on refractoriness and reduces TDR, resulting in a fundamentally different proarrhythmic liability that cannot be replicated by monochannel IKr inhibition alone [2][3]. Substituting a pure IKr blocker for azimilide therefore changes both the efficacy and safety endpoints in preclinical cardiac electrophysiology studies.

Quantitative Differentiation of Azimilide Against Its Closest Comparators


Dual IKr/IKs Blockade Potency: Azimilide vs. Selective IKr Blockers

Azimilide potently blocks both IKr (IC50 0.4 μM) and IKs (IC50 3 μM) in guinea‑pig ventricular myocytes, a nearly 10‑fold selectivity for IKr over IKs [1]. In contrast, dofetilide and sotalol are established selective IKr blockers with no significant IKs blockade at therapeutic concentrations [2]. This dual target engagement is the mechanistic basis for azimilide's rate‑independent electrophysiological profile.

Cardiac ion channel pharmacology Class III antiarrhythmic selectivity IKr/IKs dual blockade

Superior Atrial Fibrillation Termination in Canine Model: Azimilide vs. Dofetilide

In a vagally‑mediated canine atrial fibrillation (AF) model, azimilide terminated AF in 93% of animals (13/14) compared to 50% (6/12) for the selective IKr blocker dofetilide (P < 0.05) [1]. This direct head‑to‑head comparison demonstrates that azimilide's additional IKs blockade translates into significantly greater AF‑termination efficacy.

Atrial fibrillation Antiarrhythmic efficacy Vagal AF model

Rate‑Independent Effective Refractory Period Prolongation: Azimilide vs. Dofetilide

Azimilide increased atrial effective refractory period (ERP) in a rate‑independent manner: 38 ± 6% at BCL 400 ms and 35 ± 10% at BCL 200 ms. In contrast, dofetilide showed marked reverse rate‑dependence: 51 ± 3% at BCL 400 ms vs. 17 ± 3% at BCL 200 ms [1]. This directly measured difference confirms that azimilide maintains repolarization prolongation under tachycardia, a critical advantage over IKr‑selective agents.

Rate‑dependence Effective refractory period Atrial electrophysiology

Diminished Transmural Dispersion of Repolarization: Azimilide vs. dl‑Sotalol

In arterially perfused canine and rabbit ventricular wedge preparations, dl‑sotalol preferentially prolonged M‑cell APD, thereby increasing transmural dispersion of repolarization (TDR). Azimilide (>3 μM), in contrast, markedly prolonged epicardial APD, resulting in a diminished TDR. Although azimilide prolonged APD more than dl‑sotalol, its early afterdepolarizations often failed to propagate transmurally, preventing the initiation of Torsades de Pointes [1].

Transmural dispersion Torsades de Pointes Repolarization heterogeneity

Lower Proarrhythmic Burden in Adrenergically Stimulated Rabbit Model: Azimilide vs. Dofetilide, Sotalol, and Others

Five Class III agents were compared at equipotent doses producing 20% QTc prolongation (ED20) in the Carlsson adrenergically stimulated rabbit model. Analysis of arrhythmia states during a 10‑minute post‑infusion window showed that azimilide‑treated animals spent significantly less time in sustained ventricular tachyarrhythmia (SVT) and combined nonsustained/sustained VT (NSVT + SVT). The rank order of increasing proarrhythmic burden was: azimilide < dl‑sotalol < sematilide < clofilium < dofetilide [1].

Proarrhythmia Class III agents Adrenergic stimulation

Recommended Research and Procurement Scenarios for Azimilide


Atrial Fibrillation Termination Studies in Large-Animal Models

Azimilide should be the compound of choice for laboratories requiring a high‑efficacy positive control in vagal or electrically induced AF models. Its 93% AF termination rate in dogs, significantly exceeding the 50% rate of the widely used IKr blocker dofetilide [1], provides a robust benchmark for evaluating novel anti‑AF agents and testing mechanistic hypotheses involving IKs channel contribution.

Rate‑Dependent Cardiac Repolarization Pharmacology

Investigators studying rate‑dependence of Class III agents should use azimilide as the prototypical dual IKr/IKs blocker. Its near‑identical ERP prolongation at slow (BCL 400 ms: 38 ± 6%) and fast (BCL 200 ms: 35 ± 10%) pacing rates contrasts sharply with the reverse rate‑dependence of dofetilide (51 ± 3% vs. 17 ± 3%, respectively) [1], enabling paired comparisons that disentangle IKr‑ versus IKs‑mediated contributions to rate‑related efficacy loss.

Transmural Dispersion and Torsades de Pointes Liability Testing

For safety pharmacology programs assessing TdP risk of QT‑prolonging agents, azimilide offers a unique reference compound that prolongs repolarization while diminishing transmural dispersion of repolarization, unlike dl‑sotalol which increases TDR and reproducibly triggers TdP [2]. This property makes azimilide valuable for dissecting the relative contributions of APD prolongation versus repolarization heterogeneity to arrhythmogenesis.

Comparative Proarrhythmia Profiling Across Class III Mechanisms

In the adrenergically stimulated rabbit proarrhythmia model, azimilide produces the lowest SVT and NSVT burden among five Class III agents tested at equipotent QTc‑prolonging doses [3]. Researchers designing in vivo cardiac safety screens should include azimilide as a dual‑channel blocker reference to benchmark novel compounds against the full range of Class III proarrhythmic liability, from low (azimilide) to high (dofetilide).

Quote Request

Request a Quote for Azimilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.